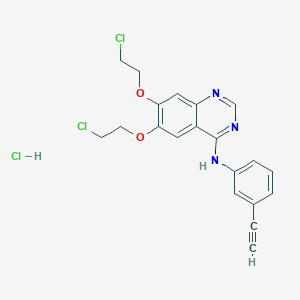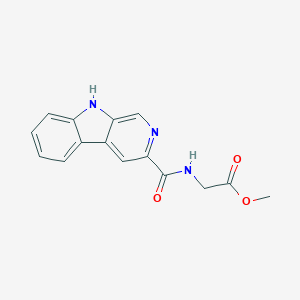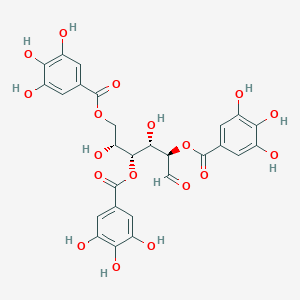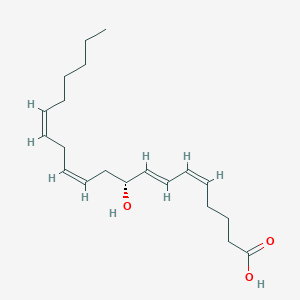
N-Methyl Gatifloxacin
Descripción general
Descripción
Gatifloxacin is a synthetic broad-spectrum 4-quinolone antibiotic agent that exhibits potent activity against a wide range of gram-positive and gram-negative bacterial pathogens. Its effectiveness is attributed to its action on bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.
Synthesis Analysis
Gatifloxacin and its derivatives can be synthesized through various chemical pathways. One approach involves the synthesis from 3-methoxy-2,4,5-trifluorobenzoic acid by acylchlorination, followed by several steps including condensation with diethyl malonate, partial hydrolysis, and decarboxylation, among others, leading to a total yield of 43.2% which is deemed suitable for mass production (Li, 2010).
Molecular Structure Analysis
Gatifloxacin features a complex molecular structure characterized by a 3-methylpiperazinyl-side chain at position 7 and a methoxy group at position 8 of the quinolone ring. This molecular arrangement is crucial for its antibacterial activity and its specific targeting mechanism against bacterial enzymes.
Chemical Reactions and Properties
Gatifloxacin interacts with various chemicals and metals, forming complexes that can alter its antibacterial activity. For instance, it forms isostructural complexes with metals like Zn, Ni, and Co, which exhibit differing activities against bacteria like Staphylococcus due to the distinct metal ions within their structures (Li et al., 2007).
Physical Properties Analysis
The physical properties of gatifloxacin, such as solubility and hygroscopicity, can be modified through the formation of pharmaceutical salts or complexes. For instance, the solubility and permeability of gatifloxacin can be enhanced through the synthesis of prodrugs targeting specific transporters, significantly improving its delivery to the back of the eye (Vooturi et al., 2012).
Chemical Properties Analysis
Gatifloxacin's chemical behavior is influenced by its interactions with metals and other compounds. For example, its interaction with methylene blue under acidic conditions results in the formation of complexes with unique absorption peaks, highlighting its complex chemical behavior and the potential for analytical application (Yuan-hai, 2008).
Aplicaciones Científicas De Investigación
Anticancer Potential : Gatifloxacin Mannich bases, including a compound related to N-Methyl Gatifloxacin, have been identified as potent anticancer agents. These compounds exhibit greater activity than the standard DNA topoisomerase II inhibitor etoposide against various cancer cell lines (Yogeeswari, Sriram, Kavya, & Tiwari, 2005).
Enhanced Antibacterial Activity : Studies have shown that certain structural groups in gatifloxacin contribute to its enhanced antibacterial activity against pathogens like Streptococcus pneumoniae. This property makes it a valuable drug in treating resistant bacterial strains (Fukuda, Kishii, Takei, & Hosaka, 2001).
Pharmacological Profile : Gatifloxacin is characterized by high oral bioavailability, low protein binding, and broad tissue distribution. These attributes make it a suitable antibiotic for various groups, including patients with hepatic impairment, women, and the elderly (Grasela, 2000).
Application in Tuberculosis Treatment : Research indicates that gatifloxacin has sufficient activity against Mycobacterium tuberculosis, suggesting its potential use in tuberculosis treatment, either alone or in combination with other drugs (Alvirez-Freites, Carter, & Cynamon, 2002).
Effectiveness Against Various Infections : Gatifloxacin has been proven to be a safe and effective treatment for various infections, including pneumonia, bacterial bronchitis, and gonorrhea (Brown, 2000).
Potential Hepatic Risks : A study has shown that exposure to gatifloxacin can induce hepatic apoptosis and epigenetic changes, even at low doses. This indicates the need for careful monitoring and consideration of its use, particularly in patients with liver conditions (Rotimi, Olugbemi, & Rotimi, 2018).
Safety And Hazards
When handling N-Methyl Gatifloxacin, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVQXCJOKMPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560570 | |
| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl Gatifloxacin | |
CAS RN |
114213-69-3 | |
| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)






![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)

![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)